molecular formula C18H23NO5S2 B2592206 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034615-20-6

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2592206
CAS No.: 2034615-20-6
M. Wt: 397.5
InChI Key: IFWKMHDDLQFBOE-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. The structure of this compound, which features a thiophene heterocycle, a phenylpropanamide backbone, a methylsulfonyl group, and a hydroxyethoxy side chain, suggests potential for diverse biological interactions. The methylsulfonyl group is a common pharmacophore found in compounds targeting enzyme activity, particularly kinases, while the hydroxyethoxy side chain can enhance aqueous solubility and overall drug-like properties . This combination of features makes it a valuable chemical tool for probing biological pathways. Its primary research applications are anticipated in the areas of small-molecule screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex target molecules. Researchers exploring treatments in oncology or inflammatory diseases may find this compound particularly relevant, as structural analogs with similar sulfonyl and ether components have been investigated as inhibitors of critical cellular signaling pathways . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S2/c1-26(22,23)15-7-4-14(5-8-15)6-9-18(21)19-13-16(24-11-10-20)17-3-2-12-25-17/h2-5,7-8,12,16,20H,6,9-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWKMHDDLQFBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H19N3O4SC_{14}H_{19}N_{3}O_{4}S and a molecular weight of 325.39 g/mol. The structure includes a thiophene moiety, a hydroxyethoxy side chain, and a methylsulfonyl phenyl group, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O₄S
Molecular Weight325.39 g/mol
CAS Number2034392-15-7

1. Antimicrobial Activity

Recent studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene-based sulfonamides have shown efficacy against various bacterial strains, including MRSA and E. coli . While specific data on this compound is limited, its structural analogs indicate potential antimicrobial activity.

2. Anti-inflammatory Activity

The compound's anti-inflammatory potential is highlighted by its structural components that resemble known COX-2 inhibitors. In vitro studies have demonstrated that related compounds exhibit selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) . For example, compounds similar to the target compound showed IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, indicating strong selectivity .

The proposed mechanism of action involves interaction with specific receptors or enzymes, leading to modulation of inflammatory pathways. The presence of the methylsulfonyl group is particularly noteworthy as it enhances the binding affinity to target proteins, potentially increasing the efficacy of the compound in therapeutic applications .

Case Study: COX Inhibition

A comparative study evaluated various synthesized compounds for their COX inhibitory activities. The results indicated that compounds featuring the methylsulfonyl group had enhanced selectivity for COX-2 compared to traditional NSAIDs like indomethacin . The selectivity index (SI) for these compounds ranged from 31.29 to 132, significantly higher than that of indomethacin (SI = 0.079).

Table: COX Inhibition Data

CompoundIC50 (µM)Selectivity Index (SI)
This compoundTBDTBD
Indomethacin0.250.079
Compound A0.10132
Compound B0.3131.29

Case Study: Antimicrobial Efficacy

In another study, derivatives with similar thiophene structures were tested against multiple bacterial strains, revealing significant antibacterial activity with safe therapeutic doses . While specific data for this compound was not available, the trends observed in related compounds suggest promising antimicrobial potential.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanamide Analogs

Compound Name Key Substituents Structural Features Hypothesized Properties Reference
Target Compound Thiophen-2-yl, hydroxyethoxy, methylsulfonylphenyl - Thiophene (π-electron donor)
- Methylsulfonyl (electron-withdrawing)
- Hydroxyethoxy (polar)
- Moderate logP due to polar groups
- Enhanced solubility
- Potential for aromatic interactions
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide () Indole, fluorobiphenyl - Indole (H-bond donor)
- Fluorinated biphenyl (lipophilic)
- High lipophilicity (logP >3)
- Possible CNS penetration
- Metabolic instability due to aryl groups
(2R)-N-[2-(2-hydroxyethoxy)ethyl]propanamide (Compound 18, ) Sulfonamide, hydroxyethoxy - Hydroxyethoxy (polar)
- Sulfonamide (H-bond acceptor)
- Improved solubility (logP ~2)
- CXCR2 inhibition (59 ±5% efficacy)
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide () Tetrazole, ethylphenyl, methylphenyl - Tetrazole (bioisostere for carboxylate)
- Multiple aryl groups
- High metabolic stability
- Oral bioavailability (MW: 335.4 g/mol)
2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide () Thiazole sulfonamide, methylphenoxy - Thiazole (heterocyclic)
- Sulfonamide (electron-withdrawing)
- Enhanced binding affinity
- Potential kinase inhibition

Key Findings from Structural Comparisons

Solubility and Polarity :

  • The hydroxyethoxy group in the target compound and Compound 18 () significantly improves water solubility compared to analogs with purely lipophilic substituents (e.g., 's fluorobiphenyl). This aligns with the polar nature of ether and alcohol moieties .
  • The methylsulfonyl group in the target compound may reduce logP compared to ’s tetrazole derivative (logP ~4), balancing lipophilicity and solubility.

Electronic and Steric Effects :

  • The electron-withdrawing methylsulfonyl group in the target compound could enhance binding to enzymes requiring polarized interactions, similar to sulfonamide-containing analogs in and .
  • Bulky substituents like ferrocenyl () or indole () may hinder membrane permeability but improve target specificity through steric complementarity .

Biological Activity :

  • Compound 18 () demonstrates 59 ±5% efficacy in CXCR2 inhibition, suggesting that hydroxyethoxy and sulfonamide groups are critical for this activity. The target compound’s methylsulfonylphenyl group may mimic this effect .
  • Tetrazole-containing compounds () exhibit metabolic stability due to resistance to esterase cleavage, a property the target compound may lack due to its ester-like hydroxyethoxy chain .

Synthetic Feasibility :

  • The thiophene ring in the target compound offers synthetic versatility compared to ’s thiazole sulfonamide, which requires multi-step functionalization .

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